molecular formula C25H26N4O4S B3200902 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide CAS No. 1019096-11-7

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide

Cat. No.: B3200902
CAS No.: 1019096-11-7
M. Wt: 478.6 g/mol
InChI Key: UESRTKADNNYLDK-UHFFFAOYSA-N
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Description

N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide is a heterocyclic compound featuring a thiazole-pyrazole core linked to a substituted benzamide. Key structural elements include:

  • Thiazole ring: Substituted at position 4 with a 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents that enhance aromatic stability and modulate electronic properties.
  • Pyrazole moiety: Position 1 is bonded to the thiazole ring, while position 3 bears a methyl group, increasing steric bulk and influencing conformational flexibility.

Its synthesis likely follows established routes for thiazole-pyrazole hybrids, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-15(2)33-19-9-6-17(7-10-19)24(30)27-23-12-16(3)28-29(23)25-26-20(14-34-25)18-8-11-21(31-4)22(13-18)32-5/h6-15H,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESRTKADNNYLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • Thiazole ring
  • Pyrazole ring
  • Isopropoxybenzamide group

The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Thiazole Ring : Reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions.
  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with β-keto esters or diketones under basic conditions.
  • Final Assembly : The isopropoxybenzamide group is introduced to complete the structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert effects by:

  • Inhibiting Enzymatic Activity : Targeting enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Modulating Receptor Activity : Binding to receptors that influence cellular processes related to apoptosis and cell growth.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : Studies have shown that derivatives of pyrazole and thiazole can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated low micromolar GI50 values against K562 and MCF-7 cell lines, indicating significant antiproliferative activity .
  • Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Activity : Thiazole derivatives are often explored for their antimicrobial properties, suggesting that this compound may also possess such effects.

Case Studies

  • Antiproliferative Activity :
    • A study evaluated a series of pyrazole derivatives for their antiproliferative activity against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. Compounds showed varying degrees of effectiveness, with some leading to significant reductions in cell viability .
  • Mechanistic Insights :
    • Research has indicated that certain pyrazole derivatives induce apoptosis through the activation of caspases and the inhibition of proliferating cell nuclear antigen (PCNA), which are crucial for cell cycle progression .

Data Table: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedGI50 (µM)
Compound AK5625.0
Compound BMCF-73.5
Compound CMV4-116.0
This compoundTBD

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Pyrazole Derivatives

Compound Name Thiazole Substituent Pyrazole Substituent Benzamide/Other Group Key Structural Notes
Target Compound 3,4-Dimethoxyphenyl 3-Methyl 4-Isopropoxybenzamide High lipophilicity; planar core
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (Compound 5, ) 4-Fluorophenyl 4-Fluorophenyl None (tetrazole linkage) Isostructural, triclinic symmetry
3,4-Dichloro-N-(5-(morpholinomethyl)-...benzamide (4d, ) Pyridin-3-yl Morpholinomethyl 3,4-Dichlorobenzamide Polar morpholine enhances solubility
1-(3-Chlorophenyl)-3-(4-(4-piperazinylmethyl)thiazol-2-yl)urea (9f, ) Piperazinylmethyl None Urea linkage Urea group increases hydrogen bonding

Key Observations :

  • The target compound’s 3,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., fluorine in ), which may alter electronic density and binding interactions.
  • The 4-isopropoxybenzamide group provides greater lipophilicity compared to polar substituents like morpholinomethyl ( ) or urea ( ), suggesting improved bioavailability.

Key Observations :

  • The target compound’s synthesis likely mirrors methods for analogous amides, such as the use of DMF for crystallization (as in ).
  • Yields for urea-linked analogs ( ) are moderately high (77–83%), suggesting efficient routes that could inform optimization for the target.

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data

Compound Melting Point (°C) ¹H NMR Shifts (Key Signals) HRMS Data Reference
Target Compound Not reported Expected: δ 7.5–8.2 (aromatic H), δ 1.3 (isopropoxy CH3) Not available
4d () 210–212 δ 2.5 (morpholine CH2), δ 7.8 (Cl-C6H3) m/z 486.12 [M+H]⁺
9f () Not reported δ 6.8–7.4 (aromatic H), δ 3.3 (piperazine CH2) m/z 428.2 [M+H]⁺

Key Observations :

  • The absence of experimental spectral data for the target compound highlights a gap in characterization. Analogous compounds (e.g., 4d ) show distinct ¹H NMR signals for substituents like morpholine (δ 2.5) and chlorine (δ 7.8), which could guide future analyses.
  • High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as demonstrated in and .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide?

The synthesis typically involves multi-step protocols:

  • Thiazole ring formation : Reacting α-haloketones with thiourea derivatives under acidic or basic conditions (e.g., HCl/EtOH) to construct the thiazole core .
  • Pyrazole functionalization : Introducing the 3-methyl-1H-pyrazol-5-yl moiety via cyclocondensation of hydrazines with diketones or via cross-coupling reactions .
  • Benzamide coupling : Amide bond formation using coupling agents like EDC/HOBt or DCC in anhydrous DMF/DCM .
    Key parameters include temperature control (60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Pd catalysts for cross-coupling) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves complex stereochemistry and confirms bond angles/distances .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Antimicrobial (MIC against S. aureus or E. coli), anticancer (IC₅₀ via MTT assay on HeLa cells), or anti-inflammatory (COX-2 inhibition) protocols are standard .
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to establish potency thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of thiazole-pyrazole cyclization in this compound?

  • Intermediate trapping : Use low-temperature NMR to isolate and characterize intermediates like thiourea-adducts or α-haloketone precursors .
  • DFT calculations : Simulate transition states to predict regioselectivity (e.g., favoring 2-substituted thiazoles due to steric/electronic effects) .

Q. How can conflicting spectral data (e.g., unexpected NOE correlations or mass fragments) be resolved?

  • 2D NMR techniques : HSQC and HMBC map long-range couplings to distinguish between structural isomers .
  • Crystallographic validation : Resolve ambiguities in NOE data by comparing experimental and simulated XRD patterns .

Q. What structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Substituent modulation : Replacing 3,4-dimethoxy groups with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity .
  • Bioisosteric replacements : Substituting isopropoxy with trifluoromethoxy improves metabolic stability in hepatic microsome assays .

Q. What computational strategies are used to predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories to prioritize lead compounds .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio for amide coupling) and use flow chemistry to enhance reproducibility .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .

Q. How are stereoisomers (e.g., E/Z configurations) characterized and separated?

  • Chiral HPLC : Use cellulose-based columns (Chiralpak IA) with hexane/iPrOH mobile phases .
  • VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration assignment .

Q. What stability studies are critical for ensuring compound integrity in biological assays?

  • Forced degradation : Expose to UV light, acidic/basic conditions, or oxidative agents (H₂O₂) to identify degradation products via LC-MS .
  • Lyophilization : Assess hygroscopicity by storing at 25°C/60% RH and monitoring water content via Karl Fischer titration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide

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